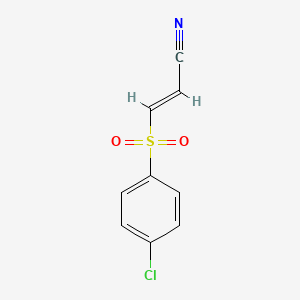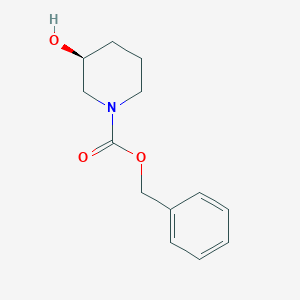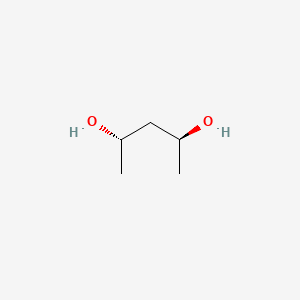
2-(4-oxocyclohexyl)acetic Acid
Übersicht
Beschreibung
The compound 2-(4-oxocyclohexyl)acetic acid and its derivatives have been the subject of various research studies due to their potential applications in organic synthesis and medicinal chemistry. These compounds are characterized by a cyclohexyl ring bearing an oxo group and an acetic acid moiety, which can serve as versatile intermediates for the synthesis of complex molecules.
Synthesis Analysis
The synthesis of 2-(4-oxocyclohexyl)acetic acid derivatives has been achieved through different synthetic routes. For instance, the scalable preparation of both enantiomers of 2-(1-hydroxy-2-oxocyclohexyl)acetic acid has been reported using environmentally benign conditions, yielding the (S)-isomer in 30% overall yield over 6 steps and the (R)-isomer in 27% yield over 7 steps from cyclohexanone . Additionally, acetal-protected (2,4-dioxocyclohex-1-yl)acetic acid derivatives have been prepared by allylation of dilithiated 1,3-cyclohexane-1,3-diones, followed by protection and oxidation steps . These methods demonstrate the feasibility of synthesizing these compounds in enantiomerically pure forms and in a manner that is amenable to scale-up for industrial applications.
Molecular Structure Analysis
The molecular structure of related cyclohexyl acetic acid derivatives has been elucidated through various techniques. For example, the crystal structure of 2-(1-amino-4-tert-butylcyclohexyl)acetic acid hemihydrate has been determined, revealing the presence of zwitterions stabilized by intramolecular hydrogen bonds . This structural information is crucial for understanding the reactivity and interaction of these compounds with other molecules.
Chemical Reactions Analysis
These cyclohexyl acetic acid derivatives participate in a variety of chemical reactions. The Michael reaction has been used to obtain optically active (2-nitrocyclohexyl)acetic acid by reacting (2R,3S)-3,4-dimethyl-2-phenylperhydro-1,4-oxazepine-5,7-dione with 1-nitrocyclohexene . Furthermore, a BINOL-derived phosphoric acid has been shown to catalyze the asymmetric Pictet-Spengler reaction of tryptamine and (2-oxocyclohexyl)acetic acid to yield an asymmetric β-carboline, demonstrating the potential of these compounds in asymmetric synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(4-oxocyclohexyl)acetic acid derivatives are influenced by their molecular structure. The presence of both hydrophilic and hydrophobic regions in these molecules, as evidenced by the crystal structure of related compounds, suggests that they may have unique solubility profiles and potential for forming supramolecular structures . Additionally, the reactivity of these compounds in various chemical reactions indicates that they have significant potential as intermediates in the synthesis of more complex molecules .
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
2-(4-oxocyclohexyl)acetic acid and its derivatives have been synthesized and studied for various applications, primarily focusing on their potential as intermediates in organic synthesis. For example, the preparation of new 1,3-oxazepine compounds from new imines showcases the versatility of cyclohexyl derivatives in synthesizing novel compounds with potential antibiotic activities (Abood, 2010). Another study reports the scalable preparation of both enantiomers of 2-(1-hydroxy-2-oxocyclohexyl)acetic acid, highlighting the compound's significance in enantioselective synthesis (Vamos & Kobayashi, 2008).
Chemical Reactions and Mechanisms
The compound has been involved in various chemical reactions, including cyclodimerization reactions leading to new stereoisomeric structures, underscoring the compound's role in developing new chemical entities (Nesvadba, Rzadek, & Rist, 2001). Additionally, its use in asymmetric Pictet-Spengler reactions catalyzed by BINOL-derived phosphoric acid demonstrates its utility in asymmetric synthesis (Overvoorde, Grayson, Luo, & Goodman, 2015).
Potential Biological Activities
Derivatives of 2-(4-oxocyclohexyl)acetic acid have shown a variety of biological activities. For instance, cyclohexylacetic acid derivatives isolated from Emilia sonchifolia have been studied for their structural characteristics, which could lead to potential applications in natural product research and development (Shen et al., 2013). Moreover, derivatives have demonstrated modest in vitro activity against Plasmodium falciparum, suggesting possible antimalarial properties (Mbah et al., 2004).
Catalysis and Synthetic Applications
The compound and its derivatives have been utilized in catalysis and synthetic applications. For example, TiO2 nanoparticles have been used as an effective catalyst for synthesizing hexahydro-2-quinolinecarboxylic acids derivatives, indicating the compound's role in facilitating environmentally friendly synthetic routes (Abdolmohammadi, 2012).
Safety And Hazards
The safety data sheet for “2-(4-oxocyclohexyl)acetic Acid” indicates that it is a hazardous substance . It can cause skin and eye irritation, and inhalation or ingestion can lead to irritation of the throat and a feeling of tightness in the chest . Therefore, it is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure adequate ventilation .
Eigenschaften
IUPAC Name |
2-(4-oxocyclohexyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c9-7-3-1-6(2-4-7)5-8(10)11/h6H,1-5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZAWBDIRCFFJBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00432781 | |
| Record name | 2-(4-oxocyclohexyl)acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00432781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-oxocyclohexyl)acetic Acid | |
CAS RN |
52263-23-7 | |
| Record name | 2-(4-oxocyclohexyl)acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00432781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-oxocyclohexyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















